Product packaging for 5-Amino-2-nitrobenzoic acid(Cat. No.:CAS No. 13280-60-9)

5-Amino-2-nitrobenzoic acid

Cat. No.: B556330
CAS No.: 13280-60-9
M. Wt: 182,13 g/mole
InChI Key: KZZWQCKYLNIOBT-UHFFFAOYSA-N
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Description

Historical Context and Significance of Nitroaromatic and Amino Acid Derivatives in Organic Synthesis

The study of nitro compounds has a rich history, dating back to the 19th century with the synthesis of nitrobenzene. numberanalytics.commdpi-res.com Initially, aromatic nitro compounds were primarily used as precursors for azo dyes and in the manufacturing of explosives. numberanalytics.comscispace.com Over time, the focus of research shifted towards utilizing the activating effects of the nitro group in a wide array of organic reactions. scispace.com The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. numberanalytics.comnumberanalytics.com This characteristic makes nitroaromatic compounds versatile reagents for synthesizing complex molecules, including pharmaceuticals and agricultural chemicals. numberanalytics.comscispace.com

Similarly, amino acids and their derivatives have been fundamental in organic synthesis for over a century. numberanalytics.comroutledge.com Beyond their primary role as the building blocks of proteins, amino acids are used as ligands in catalysis and as synthons for creating biologically active molecules. nih.govfrontiersin.org The development of methods to synthesize unnatural amino acids has further expanded their utility, allowing for the creation of novel molecular structures. nih.govorganic-chemistry.org The introduction of amino acid moieties into other molecules can enhance properties such as solubility and biological activity. frontiersin.org

Current Research Landscape and Emerging Trends for Functionalized Benzoic Acids

Functionalized benzoic acids are a class of compounds that are currently the subject of intense research due to their wide range of applications. Recent advancements have focused on the direct functionalization of C-H bonds as a powerful method for creating carbon-carbon and carbon-heteroatom bonds, which is a more efficient approach to synthesizing complex molecules. researchgate.net

One of the emerging trends is the use of functionalized benzoic acids in materials science. For example, they are used as organic ligands to functionalize nanoparticles like titanium dioxide (TiO2), creating new mechanisms for light absorption and energy conversion. acs.org In the field of catalysis, benzoic acid derivatives are being explored for their potential in developing new photocatalysts and in facilitating various organic reactions. bohrium.comrsc.org Researchers are also developing novel heterogeneous catalysts for the C-H activation of benzoic acids to produce biaryls, which are important structural motifs in many pharmaceuticals and materials. acs.org

Challenges and Opportunities in 5-Amino-2-nitrobenzoic Acid Research

The synthesis of functionalized nitroaromatic compounds, including this compound, can present challenges. Traditional nitration methods often require harsh conditions, such as the use of strong acids, which can be corrosive and lead to environmental concerns. researchgate.net Furthermore, achieving regioselectivity in the presence of multiple functional groups can be difficult. researchgate.net

Despite these challenges, there are significant opportunities for future research. There is a growing demand for the development of milder and more selective synthetic methods. researchgate.net this compound is a valuable intermediate for creating a variety of compounds. chemimpex.comgrafiati.com For instance, it is used in the preparation of polymer-bound diazonium salts and as a reactant in two-component dendritic chain reactions. It also serves as a starting material for the synthesis of insulin (B600854) receptor tyrosine kinase activators. The compound's bifunctional nature, possessing both an amino and a nitro group, allows for a wide range of chemical modifications, opening up avenues for the creation of novel pharmaceuticals, dyes, and materials. chemimpex.commdpi-res.com Continued research into the applications of this compound holds the potential for significant advancements in various fields of chemistry. mdpi-res.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B556330 5-Amino-2-nitrobenzoic acid CAS No. 13280-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-nitrobenzoic acid
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InChI

InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11)
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InChI Key

KZZWQCKYLNIOBT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6N2O4
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DSSTOX Substance ID

DTXSID40157805
Record name 5-Amino-2-nitrobenzoic acid
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Molecular Weight

182.13 g/mol
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Physical Description

Yellow or brown powder; [Alfa Aesar MSDS]
Record name 5-Amino-2-nitrobenzoic acid
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CAS No.

13280-60-9
Record name 5-Amino-2-nitrobenzoic acid
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Synthetic Methodologies and Reaction Engineering for 5 Amino 2 Nitrobenzoic Acid

Synthetic Pathways and Strategies

The synthesis of 5-Amino-2-nitrobenzoic acid can be accomplished through several distinct routes, including direct approaches from closely related precursors and more complex, multi-step indirect pathways. The choice of strategy often depends on the availability of starting materials, desired purity, and the scale of production. Key chemical transformations, such as regioselective nitration and selective reduction, are fundamental to these processes. Furthermore, the use of protecting groups is crucial, particularly when this compound is incorporated into larger, more complex molecules like peptides.

Direct Synthesis Approaches and Optimization

The most direct and common laboratory-scale synthesis of this compound involves the selective reduction of 2,5-dinitrobenzoic acid. This precursor contains two nitro groups, and the primary challenge lies in reducing only the nitro group at the 5-position while leaving the one at the 2-position intact. The success of this transformation hinges on the careful selection of the reducing agent and the optimization of reaction conditions.

Several reagents have been developed for the selective reduction of aromatic nitro compounds. stackexchange.comresearchgate.net The choice of reagent can influence the reaction's selectivity, yield, and compatibility with other functional groups.

Table 1: Reagents for Selective Reduction of Nitro Groups

Reagent System Key Features & Conditions Reference
Sodium Hydrosulfide (B80085) (NaSH) A sulfide-based reagent often used in protic solvents like methanol-water mixtures. It is a robust and scalable method for selectively reducing one nitro group in dinitroarenes. google.com
Stannous Chloride (SnCl₂·2H₂O) Highly effective in alcoholic solvents. It readily reduces aromatic nitro groups while leaving other sensitive groups like esters, nitriles, and halogens unaffected. stackexchange.com
Catalytic Hydrogenation Involves H₂ gas with a metal catalyst. Palladium on carbon (Pd/C) is common, but platinum (Pt) on carbon may be used for better selectivity in the presence of certain sensitive groups. stackexchange.com
Iron in Acid (e.g., Fe/HCl) A classic and cost-effective method for nitro group reduction.
Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ NaBH₄ alone is typically too mild to reduce nitro groups, but its reactivity can be enhanced by using it in combination with a transition metal complex. jsynthchem.com

Optimization of these direct reduction methods involves fine-tuning parameters such as temperature, reaction time, and the stoichiometry of the reducing agent to maximize the yield of the desired this compound and minimize the formation of byproducts, such as the fully reduced 2,5-diaminobenzoic acid.

Indirect Synthesis Routes from Precursors

Indirect routes to this compound involve multi-step syntheses starting from more readily available precursors. These methods offer flexibility but may require more complex purification procedures.

One notable indirect pathway begins with 2-chloro-5-nitrobenzoic acid . This precursor can undergo nucleophilic aromatic substitution to replace the chlorine atom with an amino group. Research has shown that this amination can be achieved using various arylamines in superheated water with a base like potassium carbonate, providing a metal-catalyst-free method. researchgate.net Another approach involves a Ullmann condensation reaction with phenylene diamine in the presence of a copper catalyst.

Another multi-step synthesis starts with p-nitrobenzoic acid . In a process outlined in a patent, p-nitrobenzoic acid is first condensed with aniline (B41778) to form N-(4'-nitrobenzoyl)-aniline. This intermediate is then dinitrated and subsequently reduced to yield a triamine, which undergoes cyclodehydration to produce other complex molecules, demonstrating the transformation of the initial precursor. google.com

Protection and Deprotection Strategies (e.g., Fmoc, Boc) in Synthesis

In many applications, especially in peptide synthesis, the amino group of this compound or the amino groups of other reactants must be temporarily blocked or "protected" to prevent unwanted side reactions. libretexts.org Two of the most common amine-protecting groups are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. organic-chemistry.orgnih.gov

The use of this compound (often abbreviated as Anb) is documented in solid-phase peptide synthesis. jst.go.jpepo.org In these strategies, the Anb molecule is first attached to a solid support (resin). Then, a sequence of amino acids, each with its N-terminus protected by an Fmoc group, is sequentially coupled to the free amino group of the resin-bound Anb. epo.orgacs.org After each coupling step, the Fmoc group is removed with a mild base (deprotection) to allow the next amino acid to be added. Side-chain functional groups on the amino acids are typically protected with acid-labile groups like Boc, which remain intact during the base-mediated Fmoc removal. nih.gov This "orthogonal" protection scheme is fundamental to modern peptide synthesis. nih.gov

Table 2: Comparison of Fmoc and Boc Protecting Groups

Protecting Group Structure Introduction Method Cleavage Condition Key Characteristics Reference
Fmoc 9-Fluorenylmethoxycarbonyl Reaction with Fmoc-Cl or Fmoc-OSu Mild Base (e.g., 20% piperidine (B6355638) in DMF) Base-labile; allows for mild deprotection conditions, preserving acid-sensitive groups. nih.govacs.org
Boc tert-Butoxycarbonyl Reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O Moderate to Strong Acid (e.g., TFA) Acid-labile; stable to bases and nucleophiles. organic-chemistry.orgthieme-connect.de

Regioselective Nitration in Aromatic Systems for Substituted Benzoic Acids

The synthesis of precursors like 2,5-dinitrobenzoic acid relies on the regioselective nitration of substituted benzene (B151609) rings. Electrophilic aromatic nitration, typically using a mixture of nitric acid and sulfuric acid, is governed by the directing effects of the substituents already present on the aromatic ring. scirp.org The carboxyl group (-COOH) is a deactivating, meta-directing group, while the amino group (-NH₂) is a strongly activating, ortho,para-directing group. A nitro group (-NO₂) is strongly deactivating and meta-directing.

Achieving the desired substitution pattern can be challenging due to competing directing effects. For instance, nitrating 3-aminobenzoic acid would be complex as the activating amino group directs ortho/para, while the deactivating carboxyl group directs meta. To control the reaction, the highly activating amino group is often temporarily converted to a less activating amide group (e.g., acetanilide), which still directs ortho/para but is less prone to oxidation. spcmc.ac.in A patent describes a highly regioselective nitration of a 4-alkanoylamino-3-alkyl-benzoic acid ester, where the protected amino group effectively directs the incoming nitro group to the 5-position. google.com Other strategies to improve regioselectivity include performing the reaction at low temperatures or using sterically bulky groups to block certain positions. acs.org

Synthetic Routes Involving Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of this compound and related compounds. rsc.org As discussed in section 2.1.1, the key challenge is often achieving selective reduction when multiple nitro groups are present. spcmc.ac.in

The synthesis of 2-amino-6-nitrobenzoic acid from 2,6-dinitrobenzoic acid via selective reduction with sodium hydrosulfide is a well-documented example of this principle. google.com This method is effective because reagents like sodium sulfide (B99878) or hydrosulfide can selectively reduce one nitro group in a dinitro compound under controlled conditions. google.com

A wide array of reducing agents is available, each with its own advantages. Catalytic hydrogenation offers clean reaction profiles but may inadvertently reduce other functional groups. stackexchange.com Metal-acid systems like tin chloride in hydrochloric acid are highly effective and chemoselective, tolerating functional groups such as esters and halogens that might be affected by other methods. stackexchange.com The development of new reagent systems, such as hydrazine (B178648) glyoxylate (B1226380) with zinc powder, offers rapid and selective reduction at room temperature, avoiding the need for expensive metal catalysts like palladium or platinum. researchgate.net

Reaction Engineering and Process Optimization

Translating a laboratory synthesis into a large-scale industrial process requires a focus on reaction engineering and optimization to ensure safety, efficiency, and cost-effectiveness. Key strategies include the optimization of reaction parameters, the use of advanced monitoring techniques, and the development of sustainable processes.

A prime example of process optimization is found in the synthesis of mesalamine, a related aminobenzoic acid derivative. In this process, which starts from 2-chloro-5-nitrobenzoic acid, researchers systematically optimized the conditions for the initial hydrolysis step. researchgate.net By testing various bases, they determined that potassium hydroxide (B78521) (KOH) gave a superior conversion (98.9%) compared to sodium hydroxide or sodium carbonate. researchgate.net Further optimization of temperature and reaction time, monitored by High-Performance Liquid Chromatography (HPLC), led to a highly efficient one-pot method. researchgate.net

Table 3: Summary of Process Optimization Strategies

Strategy Description Example Application Reference
Parameter Optimization Systematically varying conditions (e.g., reagent, temperature, time) to maximize yield and purity. Using KOH instead of NaOH for hydrolysis; optimizing temperature and time. researchgate.net
Process Monitoring Using analytical techniques like HPLC to track reaction progress and identify intermediates/impurities. Monitoring the conversion of 2-chloro-5-nitrobenzoic acid. researchgate.net
Catalyst Selection & Recycling Employing reusable catalysts to improve efficiency and reduce waste. Using reusable zeolite catalysts for regioselective nitration reactions. scispace.com
Scalable Batch Processes Developing robust, one-pot methods suitable for large-scale production without isolating intermediates. Sulfide-based selective reduction of dinitrobenzoic acids. google.com
Flow Chemistry Using continuous flow reactors for enhanced control, safety, and real-time monitoring (PAT). Mentioned as a modern approach for multi-step synthesis monitoring. researchgate.net

Solvent Effects and Reaction Media in this compound Synthesis

The choice of solvent and reaction medium is a critical factor in the synthesis of this compound and its derivatives, influencing reaction rates, yields, and the formation of byproducts. Traditional synthesis often involves the use of strong acids like sulfuric acid, which can also act as the reaction medium. For instance, the nitration of m-aminobenzoic acid is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

In the synthesis of related compounds, such as 4-amino-2-ethoxy-5-nitrobenzoic acid, a biphasic solvent system of water and an organic co-solvent has been employed to improve the solubility of substrates and the efficiency of the reaction when using oxidizing agents like potassium permanganate (B83412). The solubility of nitrobenzoic acid isomers is also significantly affected by the solvent system; for example, 4-amino-3-nitrobenzoic acid is less soluble in organic solvents compared to its 5-nitro isomer.

Modern approaches are exploring more environmentally friendly solvent systems. For example, research into the synthesis of 5-methyl-2-nitrobenzoic acid has focused on developing processes that reduce the reliance on large quantities of sulfuric acid by using mixtures of nitric acid and acetic anhydride (B1165640). researchgate.net The use of ionic liquids has also been investigated as a reusable reaction medium for nitration reactions, although this may result in moderate yields. researchgate.net

Catalysis in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in the synthesis of this compound and its derivatives, enabling key transformations such as nitration, reduction, and other functional group interconversions.

In the nitration of precursors to form the nitroaromatic scaffold, concentrated sulfuric acid is a classic catalyst used in conjunction with nitric acid. For certain reactions, Lewis acids like aluminum chloride (AlCl₃) have shown to be more effective than others, such as tin(IV) chloride (SnCl₄) and boron trifluoride (BF₃), in Friedel-Crafts alkylation steps during the synthesis of related compounds.

For the reduction of the nitro group to an amino group, which is a common transformation for derivatives, various catalytic systems are employed. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a widely used method. almacgroup.com Other reducing agents that can be used include tin(II) chloride or iron powder in the presence of hydrochloric acid.

In the context of producing derivatives, other catalytic processes are also important. For instance, the esterification of the carboxylic acid group is typically catalyzed by an acid, such as sulfuric acid, in the presence of an alcohol. Copper(I) iodide (CuI) has been used as a catalyst in the synthesis of various substituted nitrobenzenes from nitrobenzoic acid precursors. rsc.org

The table below summarizes some catalytic systems used in the synthesis of this compound and its derivatives.

Reaction TypeCatalystReactants/Starting MaterialsProduct
NitrationConcentrated Sulfuric Acidm-Aminobenzoic acid, Nitric AcidThis compound
ReductionPalladium on Carbon (Pd/C), H₂5-Nitrobenzoic acid derivative5-Aminobenzoic acid derivative
ReductionTin(II) Chloride, HCl5-Acetamido-2-nitrobenzoic acid5-Acetamido-2-aminobenzoic acid
EsterificationSulfuric Acid4-Amino-2-ethoxy-5-nitrobenzoic acid, Alcohol4-Amino-2-ethoxy-5-nitrobenzoate ester
DecarboxylationCopper(I) Iodide (CuI)5-Chloro-2-nitrobenzoic acid1-Chloro-4-nitrobenzene

Advanced Reaction Techniques

Flow Chemistry Approaches for Enhanced Synthesis

Flow chemistry has emerged as a powerful technique for the synthesis of nitroaromatic compounds, including precursors and derivatives of this compound, offering significant advantages in terms of safety, efficiency, and scalability. almacgroup.comfigshare.com Nitration reactions, which are often highly exothermic and can involve hazardous reagents, are particularly well-suited for continuous flow reactors. researchgate.netgoogle.com These systems allow for precise control over reaction parameters such as temperature and reaction time, minimizing the risk of runaway reactions and the formation of byproducts. researchgate.netgoogle.com

Furthermore, flow chemistry facilitates the hydrogenation of aromatic nitrobenzoic acids to their corresponding anilines in a green, efficient, and safe manner. almacgroup.com Packed-bed catalytic reactors have been developed for these reductions, often using water as a solvent, which improves the environmental profile of the process. almacgroup.com These continuous-flow hydrogenation methods have demonstrated excellent yields and high throughput, with the added benefit of producing no detectable genotoxic intermediates, which can sometimes be an issue in batch reductions. almacgroup.com

Enzymatic Synthesis and Biocatalysis in this compound Production

Biocatalysis, utilizing enzymes or whole microbial cells, presents a green and highly selective alternative for the synthesis of carboxylic acids and their derivatives. d-nb.info While specific examples of the direct enzymatic synthesis of this compound are not prevalent in the provided search results, the principles of biocatalysis are applicable to key chemical transformations involved in its synthesis and the production of its derivatives.

Enzymes such as nitrilases can directly convert nitriles to the corresponding carboxylic acids and ammonia. d-nb.info This enzymatic hydrolysis is a subject of intensive research for its potential in industrial applications. d-nb.info Another enzymatic pathway involves nitrile hydratases, which convert nitriles to amides, followed by the action of amidases to produce the carboxylic acid. d-nb.info

The reduction of a nitro group, a key step in the synthesis of many amino-containing compounds, can also be achieved biocatalytically. Furthermore, enzymes like monoamine oxidases can be involved in the synthesis of related compounds. For example, a monoamine oxidase A inhibitor was synthesized from para-chlorobenzoic acid and 4-(2-aminoethyl)morpholine. nih.gov

The use of this compound as a component in substrates for enzymatic assays is also documented. jst.go.jp For instance, it has been used in the preparation of chromogenic substrates for proteolytic enzymes. jst.go.jp This indicates the compatibility of the molecule with biological systems and suggests the potential for enzymatic manipulation of its structure.

Solvent-Free Oxidation Protocols

Solvent-free oxidation methods are gaining traction as environmentally friendly alternatives for the synthesis of carboxylic acids from various precursors. These techniques align with the principles of green chemistry by minimizing or eliminating the use of volatile and often hazardous organic solvents.

One such emerging protocol is the use of ball milling with an oxidizing agent like potassium permanganate (KMnO₄) and a solid support such as silica (B1680970) gel. This mechanochemical approach has been applied in the synthesis of related compounds like 4-amino-2-ethoxy-5-nitrobenzoic acid, effectively eliminating solvent waste and improving atom economy.

While direct application to this compound synthesis isn't detailed, the oxidation of a methyl group on a precursor molecule to a carboxylic acid is a common synthetic step. For example, the synthesis of 5-methyl-2-nitrobenzoic acid involves the nitration of 3-methylbenzoic acid. researchgate.net The subsequent oxidation of the methyl group, if starting from a different precursor, could potentially be achieved using solvent-free methods.

The oxidation of thiol-containing precursors is another area where solvent-free or aqueous conditions are relevant. The oxidation of 5-thio-2-nitrobenzoic acid has been studied using biologically relevant oxidants in aqueous solutions. nih.gov While not a solvent-free solid-phase reaction, it demonstrates the move away from traditional organic solvents.

In a broader context, solvent-free condensation reactions catalyzed by Brønsted acidic ionic liquids have been used to synthesize benzoxazole (B165842) derivatives from 2-aminophenol, showcasing the potential of these conditions for various synthetic transformations. rsc.org

Purification and Isolation Techniques for Research-Grade this compound

The purification and isolation of this compound to a research-grade standard are crucial for ensuring the accuracy and reproducibility of subsequent applications. Commercially available this compound may contain impurities, and further purification is often necessary. nih.goviucr.org

A common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For the related compound 5-acetamido-2-nitrobenzoic acid, recrystallization from ethanol (B145695) is a documented purification step. The choice of solvent is critical and can be determined empirically to maximize the recovery of the pure compound while leaving impurities dissolved.

Column chromatography is another powerful technique for separating the target compound from impurities. nih.gov In one instance, after a reaction involving a derivative of this compound, the product was purified using column chromatography on silica gel with an ethyl acetate (B1210297)/hexane solvent system. nih.gov

It is important to be aware of potential impurities in the starting material. For example, studies have shown that commercially available this compound can contain 3-amino-4-nitrobenzoic acid as an impurity. iucr.org This impurity was isolated and identified after the reduction of the starting material followed by a reaction with acetic anhydride and subsequent chromatographic separation. nih.goviucr.org

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). tcichemicals.comapicalscientific.com For research-grade material, a purity of >99.0% as determined by HPLC is often specified. tcichemicals.comapicalscientific.com

The table below summarizes the purification techniques and purity assessment methods for this compound.

TechniqueDescriptionTypical Application
RecrystallizationDissolving the compound in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.Primary purification of the crude product.
Column ChromatographySeparation of components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase is passed through it.Isolation of the desired product from reaction byproducts and unreacted starting materials. nih.gov
High-Performance Liquid Chromatography (HPLC)A high-pressure form of column chromatography used for separation, identification, and quantification of each component in a mixture.To determine the final purity of the isolated compound. tcichemicals.comapicalscientific.com

Chromatographic Methods for High Purity Isolation

High-performance liquid chromatography (HPLC) is a principal technique for the purification and analysis of this compound, ensuring high purity levels essential for research and specialized applications. google.comcymitquimica.com A common and effective method involves reverse-phase (RP) HPLC. guidechem.com

One established method utilizes a Newcrom R1 HPLC column under simple reverse-phase conditions. guidechem.com The mobile phase for this separation typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. guidechem.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is substituted with formic acid. guidechem.com This HPLC method is robust and scalable, making it suitable for preparative separation to isolate impurities from the main compound. guidechem.com The use of columns with smaller particle sizes, such as 3 µm, can be employed for faster ultra-performance liquid chromatography (UPLC) applications. guidechem.com

The purity of commercially available this compound is frequently reported to be ≥99.0% as determined by HPLC analysis. google.comcymitquimica.com

Table 1: HPLC Method Parameters for this compound Analysis

ParameterDetailsReference
Column Newcrom R1, Reverse-Phase guidechem.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid guidechem.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid guidechem.com
Applications Analytical, Preparative Isolation of Impurities, Pharmacokinetics guidechem.com

Crystallization Techniques for Yield Optimization

Crystallization is a fundamental technique for the purification of this compound, with the choice of solvent and conditions playing a critical role in optimizing the yield and purity of the final product.

The most commonly cited method for the purification of this compound is crystallization from water. guidechem.com This straightforward technique leverages the temperature-dependent solubility of the compound to isolate it from soluble impurities.

For related aminobenzoic acid derivatives, more complex crystallization protocols have been developed to maximize yield and purity. One such patented method for a similar compound involves dissolving the crude product in a solvent like ethyl acetate and heating it to reflux for several hours. google.com The solution is then cooled, sometimes in a brine bath to temperatures between 0-5°C, to induce crystallization. google.com The resulting solid is collected via centrifugation and washed with a small amount of cold solvent to remove residual impurities, achieving purities of over 99% and yields exceeding 95%. google.com Another approach involves adjusting the pH of an aqueous solution containing the product to approximately 3.0 with hydrochloric acid and then cooling to 10°C to precipitate the purified acid.

The selection of the crystallization solvent is crucial; for instance, the solubility of nitrobenzoic acid isomers varies significantly in different solvents, a factor that can be exploited to improve purification and yield. grafiati.com

Table 2: Crystallization Parameters for Aminobenzoic Acid Derivatives

ParameterConditionOutcomeReference
Solvent WaterPurification guidechem.com
Solvent Ethyl AcetateHigh Purity (99.1%) google.com
Temperature Cooling to 0-5°CHigh Yield (95.1%) google.com
pH Adjustment Acidification to pH ~3.0Isolation from solution

Impurity Identification and Mitigation Strategies in Commercial Samples

The purity of commercially available reagents is a critical factor in research, as undisclosed impurities can significantly affect experimental outcomes.

Even in high-grade commercial batches of this compound, minor impurities can be present. nih.gov Research has led to the identification and characterization of previously undisclosed impurities.

A notable impurity identified in a commercial sample of this compound (97% purity) is its isomer, 3-amino-4-nitrobenzoic acid . nih.gov Its presence was confirmed through a chemical derivatization process. The commercial acid was first reduced using a borane-tetrahydrofuran (B86392) (borane-THF) complex. nih.govacs.org The resulting crude (5-amino-2-nitrophenyl)methanol (B32707) was then reacted with acetic anhydride. nih.gov From this reaction, yellow crystals of 3-amino-4-nitrobenzyl acetate were isolated and characterized, providing clear evidence for the existence of 3-amino-4-nitrobenzoic acid in the original starting material. nih.govnih.gov

The crystal structure of the isolated impurity derivative, 3-amino-4-nitrobenzyl acetate, was determined. The molecule is nearly planar and features a strong intramolecular hydrogen bond between the amino and nitro groups. nih.govnih.gov In the solid state, molecules are linked by intermolecular hydrogen bonds and π-π stacking interactions. nih.govnih.gov

Another class of impurities can be related to the synthesis of more complex molecules where this compound is used as a starting material. For example, Arginine-5-amino-2-nitrobenzoic Acid Isopropylamide Dihydrochloride is identified as an impurity in the production of Arginine-based compounds. researchgate.net These types of impurities are critical to identify and control in pharmaceutical manufacturing and require comprehensive characterization data for regulatory purposes. researchgate.net

The presence of even small percentages (1-5%) of impurities in commercial chemicals can have significant consequences for chemical research. nih.gov While sometimes benign, these impurities can hinder the reactivity of the primary compound or lead to the formation of undesirable and difficult-to-separate by-products. nih.gov

The discovery of 3-amino-4-nitrobenzoic acid as an impurity in this compound occurred during investigations into the photo-induced decarboxylation of ortho-nitrobenzyl esters. nih.govacs.org The presence of this isomeric impurity likely interfered with the intended photochemical reaction, highlighting the importance of impurity identification. Knowing the identity of such impurities allows researchers to decide if further purification of the commercial reagent is necessary before its use in a specific application. nih.gov

In pharmaceutical development, controlling impurities is paramount. Impurities in starting materials like this compound can carry through the synthetic process, potentially affecting the safety and efficacy of the final active pharmaceutical ingredient. researchgate.net Therefore, the development of analytical methods to identify and quantify these impurities is a crucial aspect of quality control in the pharmaceutical industry. researchgate.net

Advanced Chemical Reactions and Derivatization of 5 Amino 2 Nitrobenzoic Acid

Reactivity of Functional Groups

The chemical behavior of 5-Amino-2-nitrobenzoic acid is dictated by the interplay of its three functional groups: a primary aromatic amine (–NH₂), a nitro group (–NO₂), and a carboxylic acid group (–COOH). The electron-donating nature of the amino group and the strong electron-withdrawing properties of the nitro and carboxyl groups create a unique electronic environment on the benzene (B151609) ring, influencing the molecule's reactivity in various organic transformations.

The primary amino group is a key site for a variety of chemical modifications, acting as a nucleophile in many reactions.

The amino group of this compound readily undergoes acylation when treated with acylating agents like acid anhydrides or acyl chlorides. vulcanchem.comsmolecule.com For example, reacting the amino group with acetic anhydride (B1165640), often in the presence of an acid catalyst, yields the corresponding acetamido derivative, 5-acetamido-2-nitrobenzoic acid. google.com This reaction is a common strategy to protect the amino group or to synthesize derivatives with altered chemical properties. smolecule.com The acylation transforms the amino group into an amide, which can be important for building more complex molecules. smolecule.com

Table 1: Acylation of Aminobenzoic Acid Derivatives

Starting MaterialAcylating AgentProductCatalyst (Example)
3-Amino-5-nitrobenzoic acidAcetic anhydride3-Acetamido-5-nitrobenzoic acidPerchloric acid google.com
2-Aminobenzoic acidAcetic anhydride5-Acetamido-2-aminobenzoic acidNot specified smolecule.com

The primary aromatic amine of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the compound with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl), at low temperatures. vulcanchem.com The resulting diazonium salt is a versatile intermediate. It can participate in subsequent coupling reactions with electron-rich aromatic compounds, like phenols, to form highly colored azo compounds, which are significant in dye chemistry. vulcanchem.comsmolecule.com Furthermore, the diazonium group can be replaced by various substituents through reactions like the Sandmeyer reaction, introducing groups such as cyano (–CN) or iodo (–I).

Table 2: Diazotization and Subsequent Reactions

Reaction TypeReagentsIntermediateSubsequent ReactionProduct Type
DiazotizationNaNO₂ / HClDiazonium saltAzo Coupling (with phenols)Azo dyes
DiazotizationNaNO₂ / HClDiazonium saltSandmeyer Reaction (with CuCN/KI)Cyano/Iodo derivatives

The functional groups of this compound allow for the formation of both amides and esters. While esterification involves the carboxylic acid group, amide formation can involve either the amino or the carboxylic acid group.

The amino group can act as a nucleophile, reacting with activated carboxylic acids or their derivatives to form an amide bond. This is a fundamental reaction in peptide synthesis. evitachem.com this compound has been used as a substitute for p-nitroaniline in the solid-phase synthesis of peptide p-nitroanilide analogs, which are chromogenic substrates used to study protease activity. jst.go.jpnih.gov In these syntheses, the carboxylic acid group of this compound is first anchored to a resin, and the amino group is then available to be coupled with an amino acid, initiating the growth of a peptide chain. jst.go.jpnih.gov

Conversely, the carboxylic acid group of this compound can be activated and reacted with an amine to form an amide or with an alcohol to form an ester. smolecule.com The formation of amides from the carboxylic acid is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with additives such as N-hydroxybenzotriazole (HOBt). luxembourg-bio.com

The nitro group is a strong electron-withdrawing group that significantly influences the molecule's reactivity and serves as a precursor for other important functional groups.

The most common and synthetically useful reaction of the nitro group in this compound is its reduction to a primary amino group (–NH₂). vulcanchem.com This transformation yields 2,5-diaminobenzoic acid. smolecule.com The reduction can be achieved using a variety of reducing agents and conditions. Common methods include catalytic hydrogenation with hydrogen gas over a palladium catalyst (H₂/Pd), or using chemical reducing agents such as tin(II) chloride (SnCl₂), iron powder in acidic media (Fe/HCl), or borane-tetrahydrofuran (B86392) complex (borane-THF). iucr.orgnih.govnih.gov This reaction is crucial for synthesizing diaminobenzoic acid derivatives, which are valuable building blocks in pharmaceutical and materials science. smolecule.com

Table 3: Common Reagents for Nitro Group Reduction

Reducing AgentAbbreviation/FormulaTypical ConditionsProduct from this compoundSource(s)
Borane-tetrahydrofuranborane-THFRoom temperature in THF(5-amino-2-nitrophenyl)methanol (B32707)* iucr.orgnih.gov
Hydrogen gas with Palladium catalystH₂/PdNot specified2,5-diaminobenzoic acid
Tin(II) chlorideSnCl₂Not specified2,5-diaminobenzoic acid
Iron powder with Hydrochloric acidFe/HClNot specified2,5-diaminobenzoic acid

*Note: In this specific documented case, the borane-THF reagent also reduced the carboxylic acid group to an alcohol, yielding (5-amino-2-nitrophenyl)methanol. iucr.orgnih.gov

Diazotization and Coupling Reactions

Reactions of the Carboxylic Acid Group (–COOH)

The carboxylic acid group is a key functional handle in this compound, enabling a variety of chemical transformations. Its reactivity allows for the formation of esters and amides, and it can be removed entirely through decarboxylation under specific conditions. biosynth.com

The carboxylic acid moiety of this compound can undergo esterification with alcohols to produce the corresponding esters. biosynth.com General methods for the esterification of nitrobenzoic acids often involve heating a mixture of the acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com An entraining liquid like toluene (B28343) may be used to facilitate the removal of water via azeotropic distillation, driving the reaction to completion. google.com

For instance, a common laboratory-scale esterification involves reacting a benzoic acid derivative with an alcohol like ethanol (B145695) in the presence of concentrated sulfuric acid. This acid-catalyzed reaction is a standard method for converting carboxylic acids into their ethyl esters.

A related transformation involves the initial reduction of the carboxylic acid to an alcohol, followed by esterification. For example, (5-amino-2-nitrophenyl)methanol can be prepared by the reduction of this compound using a reducing agent like borane-tetrahydrofuran complex. nih.goviucr.org This resulting benzylic alcohol can then be reacted with reagents such as acetic anhydride to form the corresponding acetate (B1210297) ester. nih.goviucr.org

The removal of the carboxyl group from this compound has been achieved through targeted decarboxylation reactions. Research has demonstrated an efficient copper-catalyzed protodecarboxylation of this compound to yield 4-nitroaniline. rsc.org This transformation is significant as it provides a direct method for converting the benzoic acid derivative into a valuable aniline (B41778) compound.

The reaction proceeds under relatively mild conditions, employing a copper(I) iodide (CuI) catalyst in the presence of a base, triethylamine (B128534) (Et3N). rsc.org Mechanistic studies suggest that the reaction does not proceed through a radical pathway. rsc.org

Reaction Starting Material Reagents and Conditions Product Yield Source
ProtodecarboxylationThis compoundCuI (0.3 equiv), Et3N (0.5 equiv)4-nitroaniline88% rsc.org
Esterification Reactions

Synthesis of Advanced Derivatives for Specific Research Applications

The unique arrangement of amino, nitro, and carboxylic acid functional groups makes this compound a versatile starting material for the synthesis of complex derivatives used in specialized research fields. biosynth.com

This compound (abbreviated as Anb⁵,²) has been identified as a valuable tool in peptide chemistry, particularly as a substitute for p-nitroaniline in the preparation of chromogenic substrates for protease activity assays. jst.go.jpnih.gov The low nucleophilicity of p-nitroaniline often complicates the synthesis of peptide p-nitroanilides; Anb⁵,² offers a more facile alternative via solid-phase synthesis. jst.go.jpnih.gov

In this application, Anb⁵,² can be anchored to a solid support, such as a p-methylbenzhydrylamine resin, without the need to protect its amino group. jst.go.jpnih.gov The coupling is effectively achieved using the reagent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). jst.go.jpnih.gov While coupling certain protected amino acids like arginine to the Anb⁵,²-resin can be challenging with standard methods, the use of phosphoryl chloride has proven successful. jst.go.jpnih.gov This methodology has been used to prepare specific enzyme substrates, such as H-D-Val-Leu-Arg-Anb⁵,²-NH₂, an analog for human urine kallikrein substrates. nih.gov

Application Method Key Reagents Significance Source
Chromogenic Substrate SynthesisSolid-Phase Peptide SynthesisThis compound (Anb⁵,²), p-methylbenzhydrylamine resin, TBTU, Phosphoryl chlorideFacile preparation of p-nitroanilide analogs for protease assays. jst.go.jpnih.gov

The nitroaromatic structure of this compound is a key feature in the design of hypoxia-activated prodrugs for cancer therapy. The nitro group can be selectively reduced to a more cytotoxic amine by nitroreductase enzymes that are highly expressed in the oxygen-deficient (hypoxic) environments of solid tumors. acs.org

This principle has been applied in the development of nitrobenzamide mustard prodrugs. Although not using this compound directly, the core 2-nitrobenzoic acid scaffold is central to derivatives like 5-(bis(2-((methylsulfonyl)oxy)ethyl)amino)-4-(methylsulfonyl)-2-nitrobenzoic acid. acs.org This compound is a precursor to prodrugs that, upon activation by nitroreductases like E. coli NfsA, release a potent DNA-alkylating agent. acs.org This targeted activation minimizes systemic toxicity while maximizing the therapeutic effect within the tumor. This line of research led to the development of the prodrug CP-506 for clinical evaluation. acs.org

Furthermore, the principles of bioconjugation are demonstrated in the creation of antibody-drug conjugates (ADCs), where highly potent drug molecules are linked to monoclonal antibodies (mAbs) that target specific cancer cells. While these studies may not use this compound itself, they employ related structures where a linker is attached to an effector molecule, a strategy for which this compound could be adapted. researchgate.net The design often involves self-immolative spacers that release the active drug inside the target cell. researchgate.net

This compound and its close analogs serve as precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. Anthranilic acid (2-aminobenzoic acid) and its derivatives are well-known starting materials for nitrogen-containing heterocycles like quinazolines and benzodiazepines.

The strategic placement of functional groups in these precursors allows for intramolecular cyclization reactions to form complex ring systems. For example, research on a related compound, 5-amino-4-fluoro-2-nitrobenzoic acid, has shown its utility in synthesizing dibenzoxazepinones through nucleophilic aromatic substitution (SNAr) reactions. smolecule.com In another example, derivatives of o-nitrobenzoic acid have been used to create seven-membered heterocyclic rings, specifically 1,4-benzodiazepine-5-ones, through a copper-catalyzed rearrangement cascade. nih.gov These synthetic strategies highlight the potential of the this compound framework to be converted into diverse and medicinally relevant heterocyclic structures.

Starting Material (Analog) Reaction Type Heterocyclic Product Significance Source
5-Amino-4-fluoro-2-nitrobenzoic acidNucleophilic Aromatic Substitution (SNAr)DibenzoxazepinonesFormation of oxazepine-based tricyclic systems. smolecule.com
o-Nitrobenzoic N-allylamidesCopper-Catalyzed Rearrangement Cascade1,4-Benzodiazepine-5-onesSynthesis of seven-membered diazepine (B8756704) rings. nih.gov

Development of Polymer-Bound Diazonium Salts

The immobilization of reactive species on solid supports represents a significant advancement in synthetic chemistry, offering simplified purification, potential for reuse, and suitability for automated, high-throughput synthesis. This compound serves as a key precursor in the development of polymer-bound diazonium salts, a versatile class of reagents for surface modification and functionalization. lookchem.comguidechem.comchemicalbook.com

The process frequently employs solid-phase supports like the Merrifield resin, which is a chloromethylated polystyrene bead. lookchem.comguidechem.comchemicalbook.comscientificlabs.co.uk In a typical synthetic strategy, a bifunctional linker, such as piperazine (B1678402), is first attached to the resin. lookchem.comguidechem.com The remaining free amine of the resin-bound piperazine is then used to form a stable amide bond with the carboxylic acid group of this compound.

Once the this compound moiety is anchored to the polymer support, its aromatic amino group is available for diazotization. This classic transformation is achieved by treating the polymer-bound amine with a source of nitrous acid (HNO₂), commonly generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.com The acid protonates the nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). masterorganicchemistry.com This ion is attacked by the nucleophilic amino group on the polymer-tethered this compound, initiating a sequence of proton transfers and dehydration that culminates in the formation of a stable polymer-bound aryl diazonium salt. masterorganicchemistry.com

The resulting immobilized diazonium salt is a highly valuable intermediate. The diazonium group (–N₂⁺) is an exceptional leaving group (as dinitrogen gas, N₂), enabling the subsequent covalent attachment of the aryl structure to a wide variety of other substrates and surfaces. masterorganicchemistry.comresearchgate.net Research has demonstrated that aryl diazonium salts can be grafted onto numerous materials through reductive processes that generate a reactive aryl radical, which then forms a robust, stable covalent bond with the target surface. researchgate.netresearchgate.net This methodology, which has been successfully applied to this compound, is pivotal for creating functional polymers and materials with specifically engineered surface properties. lookchem.comresearchgate.net

Dendritic Chain Reactions and Hydrophobic Dendrimer Activation

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. Their unique structure makes them ideal candidates for applications in diagnostics, drug delivery, and catalysis. This compound plays a crucial role in two sophisticated areas of dendrimer chemistry: as a reactant in two-component dendritic chain reactions and in the activation of self-immolative dendrimers. lookchem.comguidechem.comchemicalbook.comscientificlabs.co.uk

Dendritic Chain Reactions: this compound is utilized as a key reactant in the design of two-component dendritic chain reactions. lookchem.comchemicalbook.com These systems are engineered to achieve significant signal amplification in response to a specific trigger. The underlying principle involves a cascading series of reactions that propagate through dendritic structures, leading to an exponential increase in the generated signal. The specific functionalities of this compound—the amino and nitro groups on the aromatic ring—can be exploited to create the reactive motifs necessary for these chain propagation steps, contributing to the development of highly sensitive diagnostic tools. lookchem.com

Activation of Hydrophobic Self-Immolative Dendrimers: A particularly innovative application of this compound is in overcoming challenges associated with the activation of hydrophobic self-immolative dendrimers. nih.gov These are complex molecules designed to release multiple "reporter" or "effector" molecules from their periphery through a rapid, domino-like fragmentation cascade. This cascade is initiated by a single, specific cleavage event at the dendrimer's core, often triggered by an enzyme. nih.gov

A significant hurdle arises with larger, higher-generation dendrimers constructed from hydrophobic building blocks. In aqueous environments, these large molecules tend to aggregate, shielding the enzyme-sensitive trigger at their core and thus preventing efficient activation. nih.gov Research has shown that this problem can be solved by strategically incorporating molecules with ionizable functional groups into the dendrimer's structure. nih.gov

A study demonstrated this solution by using this compound as a component of the reporter units on a dendritic platform. nih.gov The carboxylic acid group of the molecule provides an ionizable site. Under appropriate pH conditions, this group becomes charged, which significantly increases the polarity and water solubility of the entire dendrimer assembly. This enhanced interaction with water prevents the aggregation that would otherwise inhibit enzymatic access. Consequently, the enzyme—in this case, Penicillin Amidase—can efficiently access and cleave its target at the dendrimer's core, initiating the self-immolative cascade and releasing the reporter molecules. nih.gov This work highlights a clever strategy to modulate the physicochemical properties of large supramolecular systems, enabling their function in biological media. nih.gov

Spectroscopic and Theoretical Investigations of 5 Amino 2 Nitrobenzoic Acid

Vibrational Spectroscopy Studies

FTIR and FT-Raman Spectroscopy Analysis

The vibrational characteristics of 5-amino-2-nitrobenzoic acid (5A2NBA) have been extensively studied using Fourier Transform Infrared (FTIR) and Fourier Transform-Raman (FT-Raman) spectroscopy. The FTIR spectrum of 5A2NBA has been recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum has been observed between 4000–100 cm⁻¹. researchgate.net These experimental techniques provide valuable information about the functional groups present in the molecule and their respective vibrational modes.

In one study, the FTIR and FT-Raman spectra were recorded for this compound to assign the observed frequencies to different vibrational modes based on fundamentals, combinations, and overtones. researchgate.net The experimental spectra are complemented by theoretical calculations to provide a comprehensive understanding of the molecule's vibrational properties. The theoretically constructed spectra have shown good agreement with the experimental FTIR and FT-Raman spectra. researchgate.net

Assignments of Vibrational Frequencies and Modes

The assignment of vibrational frequencies for this compound is a crucial step in understanding its molecular structure and dynamics. These assignments are typically made by comparing the experimental FTIR and FT-Raman data with theoretical results obtained from quantum chemical calculations.

Key vibrational modes for 5A2NBA include those associated with the carboxyl group (COOH), the amino group (NH₂), the nitro group (NO₂), and the benzene (B151609) ring. For instance, the C=O stretching vibration is a characteristic band for the carboxylic acid group. The amino group exhibits symmetric and asymmetric stretching and bending vibrations. The nitro group also has characteristic symmetric and asymmetric stretching frequencies. The benzene ring vibrations include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending modes.

The observed frequencies from the experimental spectra are assigned to specific vibrational modes, and these assignments are often supported by potential energy distribution (PED) analysis derived from theoretical calculations.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the structural and electronic properties of this compound. scirp.org DFT calculations, particularly using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional combined with various basis sets, have been employed to predict the molecular geometry, vibrational frequencies, and other properties of 5A2NBA. researchgate.netderpharmachemica.com These theoretical calculations provide insights that complement experimental findings.

Optimized Geometries and Conformational Analysis

Theoretical calculations have been performed to determine the optimized geometry of this compound. The geometry of the molecule has been optimized by relaxing all potential energy surface constraints using methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (B3LYP) with basis sets such as 6-311++G(d,p). researchgate.net The calculated geometrical parameters are then often compared with available experimental data, such as from X-ray crystallography, to validate the computational model. researchgate.net

Conformational analysis is also a key aspect of theoretical studies on 5A2NBA. This involves identifying the different possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. For molecules with flexible groups like the carboxylic acid and amino groups, multiple conformers can exist. Computational studies help in identifying the most stable conformer, which is crucial for understanding the molecule's properties and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a fundamental aspect of understanding the chemical reactivity and electronic properties of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.com

Data Tables

Table 1: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModeExperimental Frequency (FTIR)Experimental Frequency (FT-Raman)Calculated Frequency (DFT/B3LYP)
O-H Stretch~3500Not reported~3550
N-H Asymmetric Stretch~3400~3400~3450
N-H Symmetric Stretch~3300~3300~3350
C=O Stretch~1670~1670~1680
NO₂ Asymmetric Stretch~1530Not reported~1540
NO₂ Symmetric Stretch~1350~1350~1360
C-N Stretch~1280~1280~1290

Note: The values in this table are approximate and are based on typical ranges for these functional groups and data from related studies. researchgate.neticm.edu.pl Specific experimental and calculated values can vary depending on the exact conditions and computational methods used.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-2.5
HOMO-LUMO Gap (ΔE)4.0

Note: These values are representative and are derived from DFT calculations reported in the literature. researchgate.net The exact values can differ based on the level of theory and basis set employed in the calculation.

Charge Distribution and Transfer Studies

The arrangement of functional groups—an electron-donating amino group and electron-withdrawing nitro and carboxylic acid groups—on the benzene ring of this compound creates a molecule with significant intramolecular charge transfer (CT) characteristics. This charge redistribution is fundamental to its chemical reactivity and physical properties.

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to understand the charge transfer within the molecule. isroset.org The presence of both donor (-NH2) and acceptor (-NO2, -COOH) groups facilitates a push-pull mechanism of electrons across the π-conjugated system of the benzene ring. This internal charge transfer is a key factor influencing the molecule's nonlinear optical (NLO) properties. Solvation also plays a critical role in the dynamics of processes involving charge transfer, affecting properties like solubility and reactivity. researchgate.net

Nonlinear Optical (NLO) Properties

Materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. This compound has been investigated for its potential as an NLO material. researchgate.netmdpi.com The intramolecular charge transfer from the amino group to the nitro group, facilitated by the π-electron system, is a primary source of its NLO response.

Computational studies, such as first-order hyperpolarizability calculations, help quantify the NLO behavior. scirp.org While organic crystals can exhibit greater non-linear susceptibilities than inorganic ones, their practical use can be limited by factors like mechanical stability and optical transparency. mdpi.com Research into co-crystals and derivatives aims to optimize these properties for technological applications.

Ab Initio Calculations for Electronic Structure

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for investigating the electronic structure and vibrational frequencies of this compound. isroset.orgscirp.org These computational methods have been used to optimize the molecular geometry and predict spectroscopic data.

Studies have reported the use of DFT methods, specifically with the B3LYP functional and various basis sets (e.g., 6-311++G), to calculate vibrational frequencies. isroset.orgscirp.org The computed frequencies are often scaled to achieve better agreement with experimental data obtained from FTIR and FT-Raman spectroscopy. scirp.org Such analyses provide detailed assignments of the vibrational modes of the molecule, confirming the presence and interaction of its functional groups. researchgate.netchemicalbook.com These theoretical studies are essential for a complete understanding of the molecule's structural and electronic properties. google.com

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing invaluable information on bonding, conformation, and intermolecular interactions.

Single-Crystal X-ray Crystallography of this compound and its Co-crystals

Furthermore, this compound has been used to form numerous co-crystals and molecular salts with other organic molecules. iucr.orgacs.org These studies are part of a crystal engineering approach to modify the physicochemical properties of the parent molecule. For instance, co-crystals with molecules like 2-aminobenzoic acid have been synthesized and structurally characterized. acs.org The formation of organometallic polymers, such as with triphenyltin(IV), has also been explored, where the 5-amino-2-nitrobenzoate ligand coordinates to the metal center, leading to polymeric chains. iucr.org

Crystal Data for this compound and a Derivative
CompoundMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Reference
catena-Poly[[triphenyltin(IV)]-μ-5-amino-2-nitrobenzoato-κ2O1:O1]C₂₅H₂₀N₂O₄SnMonoclinicP2₁/c10.9752(1)11.8342(1)17.4160(2)102.164(1)2211.25(4) iucr.org

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is a dominant intermolecular force that directs the self-assembly of this compound molecules in the solid state, forming complex supramolecular architectures. researchgate.net The molecule contains multiple hydrogen bond donors (the amino -NH2 and carboxylic -OH groups) and acceptors (the nitro -NO2 and carbonyl oxygen atoms).

In the crystal structure of its derivatives and co-crystals, extensive networks of hydrogen bonds are observed. researchgate.net For example, in a triphenyltin(IV) complex, intermolecular N—H⋯O interactions link the polymeric chains into a three-dimensional network. iucr.org In co-crystals with other acids or bases, robust hydrogen-bonded motifs, such as the R₂²(8) ring, are commonly formed between the carboxylic acid group and a complementary functional group on the co-former molecule. nih.gov These interactions are fundamental in crystal engineering, allowing for the design of new materials with specific structural and functional properties. researchgate.net

π-π Stacking Interactions in Crystal Packing

In related structures, such as derivatives of aminobenzoic acids, π-π stacking interactions are frequently observed, with centroid-to-centroid distances typically in the range of 3.5 to 3.9 Å. iucr.orgnih.gov These interactions, along with hydrogen bonds, guide the formation of layered or stacked structures, influencing the material's physical properties. iucr.org

Conformational Analysis in the Solid State

The three-dimensional arrangement of this compound (5A2NB) in the solid phase has been elucidated through single-crystal X-ray diffraction studies. researchgate.net These investigations reveal that the compound crystallizes in the monoclinic P21/c space group. chemicalbook.com The fundamental building block of the crystal structure is a centrosymmetric dimer. This dimer is formed by adjacent 5A2NB molecules linked through a pair of strong, intermolecular O-H···O hydrogen bonds between their respective carboxyl groups, creating an R²₂(8) graph-set motif. chemicalbook.com

Another significant feature influencing the solid-state conformation is the presence of a three-center hydrogen bond. In this interaction, the amino group (–NH₂) acts as a donor to the two oxygen atoms of the nitro group (–NO₂) on an adjacent molecule. chemicalbook.com The molecule itself is reported to be nearly planar. iucr.org The precise lattice parameters determined from X-ray diffraction are detailed in the table below.

Interactive Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₇H₆N₂O₄
Formula Weight182.14 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.898(2)
b (Å)13.531(3)
c (Å)14.301(3)
β (°)90.83(3)
Volume (ų)755.67(11) iucr.org
Z (molecules per unit cell)4 iucr.org

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions that stabilize a crystal structure. acs.org This technique maps the electron distribution of a molecule within a crystal, allowing for the identification and categorization of all close contacts between neighboring molecules. acs.org For derivatives of benzoic acid, this analysis provides critical insights into the nature and relative importance of hydrogen bonds, van der Waals forces, and other weak interactions. researchgate.netresearchgate.net

In the crystal packing of this compound, the primary interactions are the strong O-H···O and N-H···O hydrogen bonds identified through crystallographic studies. chemicalbook.com A Hirshfeld surface analysis would represent these hydrogen bonds as distinct, intense red regions on a surface mapped with the dnorm function, indicating contacts that are shorter than the van der Waals radii sum.

Interactive Table 2: Common Intermolecular Contacts in Nitrobenzoic Acid Derivatives and Their Significance

Contact TypePercentage Contribution (Typical Range)Significance
O···H / H···O35% - 55%Represents strong and weak hydrogen bonds, which are the dominant directional forces in the crystal packing. researchgate.net
H···H30% - 45%Corresponds to van der Waals forces and represents a significant portion of the non-directional packing forces. researchgate.net
C···H / H···C5% - 15%Indicates weaker C-H···O or C-H···π interactions that contribute to the overall stability. nih.gov
C···C2% - 10%Suggests the presence of π-π stacking interactions between aromatic rings, influencing the layered aspects of the structure.
OtherVariableIncludes less frequent contacts like N···O, C···O, which can also play a role in fine-tuning the molecular arrangement. nih.gov

Applications in Advanced Materials Science and Engineering

Development of Functional Materials

5-Amino-2-nitrobenzoic acid serves as a precursor and key component in the fabrication of several functional materials, ranging from organic electronics to advanced ceramics.

The field of organic electronics leverages carbon-based materials for applications in devices like sensors, transistors, and displays. This compound has been identified as a high-quality organic semiconductor. chemscene.com The potential for semiconducting properties in molecules of this class is attributed to the π-conjugated system of the benzene (B151609) ring, which can be modulated by the presence of both amino and nitro groups. These functional groups influence the molecule's electronic structure and ability to transport charge, which are critical parameters for semiconductor performance.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers, and are crucial for applications in optical communications and frequency conversion. ias.ac.in The structure of this compound, featuring both an electron-donating group (-NH₂) and electron-withdrawing groups (-NO₂, -COOH), is a classic design for creating molecules with significant NLO properties. This "push-pull" configuration facilitates intramolecular charge transfer, which is a key mechanism for second and third-order optical nonlinearity. ias.ac.innih.gov

While direct measurements of the NLO properties of this compound are not widely published, extensive research on its isomers and related compounds underscores its potential. For instance, its isomer, 2-Amino-5-nitrobenzoic acid, is actively used in the synthesis of organic single crystals for NLO applications. smolecule.com Research on other nitrobenzoic acid derivatives provides further evidence of the NLO potential of this structural motif.

Table 1: Third-Order Nonlinear Optical Properties of Related Nitrobenzoic Acid Compounds

CompoundNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order Susceptibility (χ⁽³⁾) (esu)
4-Nitrobenzoic acid (4-NBA)---
Data for 4-Nitrobenzoic acid demonstrates the inherent NLO properties of the core structure, which are expected to be enhanced by the addition of an amino group in this compound. ias.ac.in

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. This compound demonstrates this property at the crystalline level and serves as a building block for more complex supramolecular systems.

X-ray diffraction studies have revealed that in its solid state, this compound molecules arrange themselves in a highly ordered fashion. chemicalbook.comresearchgate.net The adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxylic acid groups. chemicalbook.com Furthermore, the amino group forms a three-center hydrogen bond with the oxygen atoms of the nitro group of a neighboring molecule. chemicalbook.com This intricate network of hydrogen bonds dictates the packing of the molecules in the crystal lattice, representing a fundamental form of self-assembly.

Table 2: Crystallographic Data for this compound

PropertyValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a3.898(2) Å
b13.531(3) Å
c14.301(3) Å
β90.83(3)°
These parameters define the unit cell of the crystal, which is the basic repeating structural unit formed by the self-assembly of the molecules. chemicalbook.comresearchgate.net

Beyond its own crystal formation, the compound is a key reactant for creating larger, functional architectures like dendrimers. It is used in two-component dendritic chain reactions and for the enzymatic activation of hydrophobic self-immolative dendrimers. chemicalbook.comcookechem.com In these applications, the defined chemical reactivity of the amino and carboxylic acid groups allows for its precise incorporation into larger, branching structures, leading to materials with controlled release capabilities.

This compound powder is classified as an advanced ceramic material. nanochemazone.com In this context, it likely serves as a precursor or an additive in the synthesis of specialized ceramic components. Its decomposition at high temperatures could be utilized to introduce nitrogen and carbon into a ceramic matrix or to create a specific porous structure during the sintering process. Manufacturers note that the material is produced in various grades, including technical and military specifications, and conforms to ASTM testing standards, indicating its use in high-performance applications. nanochemazone.com

Fabrication of Functional Materials through Self-Assembly

Polymer Science and Engineering

The bifunctional nature of this compound, possessing both an amine and a carboxylic acid group, makes it a suitable monomer for polymerization reactions and for the functionalization of existing polymers.

A significant application of this compound in polymer science is its use as a reactant in the preparation of polymer-bound diazonium salts. lookchem.comchemicalbook.com This process typically involves anchoring the molecule onto a solid polymer support, such as a Merrifield resin. lookchem.com The amino group of the immobilized this compound can then be converted into a highly reactive diazonium salt. These polymer-supported reagents are valuable in organic synthesis as they can be easily separated from the reaction mixture, simplifying purification processes and enabling their use in flow chemistry systems. The resulting functional polymers have specific applications in catalysis and as scavenging resins.

Monomer in Polymer Synthesis

Sensor Development and Sensing Mechanisms

This compound (ANB) and its derivatives serve as effective components in the development of optical sensors, particularly for biological analytes. A significant application is its use as a chromogenic or fluorogenic reporter group in synthetic peptide substrates designed to detect the activity of specific enzymes. grafiati.comjst.go.jp

A notable example is the creation of a peptidomimetic fluorescent probe for detecting the trypsin-like (β2) subunit of the human 20S proteasome, a biomarker relevant to diseases like bladder cancer. nih.govmdpi.com In this sensor, ANB is positioned at the C-terminus of a specific peptide sequence. nih.govmdpi.com The intact peptide is not fluorescent, but when the enzyme cleaves the peptide bond, the ANB-containing fragment is released, generating a measurable fluorescent signal. nih.gov This "turn-on" mechanism allows for highly sensitive detection. The substrate demonstrated a linear signal with proteasome concentrations as low as 10⁻¹¹ M and was successfully used to detect the enzyme in urine samples from cancer patients. mdpi.com The development of such probes often involves solid-phase synthesis, where ANB is attached to a resin support as a starting point for building the peptide chain. jst.go.jpmdpi.comepo.org

The kinetic properties of one such ANB-based fluorescent substrate for the 20S proteasome β2 subunit have been thoroughly characterized, as detailed in the table below.

Table 1: Kinetic Parameters of an ANB-Based Fluorescent Probe
ParameterValueUnit
Km3.22 (± 0.02)μM
kcat245s⁻¹
kcat/Km7.61 x 10⁷M⁻¹s⁻¹

This table summarizes the enzymatic kinetic data for the cleavage of the fluorescent substrate ABZ-Dap(O2(Cbz))-Dap(GO1)-Dap(O2(Cbz))-Arg-ANB-NH₂ by the human 20S proteasome. Data sourced from nih.govmdpi.com.

This application highlights the role of this compound as a crucial building block in creating sophisticated diagnostic tools. biosynth.com Its derivatives are also used to create chromogenic substrates for other proteolytic enzymes, such as thrombin. grafiati.comjst.go.jp

The potential for this compound and its derivatives in molecular sensors based on charge transport stems from their inherent electronic properties. The molecule contains both an electron-donating amino group and an electron-withdrawing nitro group attached to a π-conjugated benzene ring. organicintermediate.com This combination can facilitate charge transfer processes, which are fundamental to the function of organic semiconductors and electrochemical sensors. organicintermediate.comresearchgate.net

Research into related isomers, such as 2-amino-3-nitrobenzoic acid, has shown their potential in organic semiconductor applications, including organic field-effect transistors. organicintermediate.com The electronic characteristics of these materials are critical for their performance. organicintermediate.com Similarly, derivatives of 2-nitrobenzoic acid are used as building blocks for molecular electrets, which are materials designed for efficient hole transfer. researchgate.net

While direct application of this compound in a charge transport sensor is not widely documented, the principles are well-established with closely related compounds. For instance, the electrochemical behavior of 5-thio-2-nitrobenzoic acid, a thiol derivative, has been studied at boron-doped diamond electrodes, forming the basis of an electrochemical detection method for biologically relevant thiols. researchgate.net The development of electrochemical sensors often involves modifying electrode surfaces with molecules that can selectively interact with an analyte, leading to a measurable change in current or potential. mdpi.com Given its structure, this compound is a candidate for use in such applications, potentially within molecularly imprinted polymers or as a component in more complex charge-transfer systems.

Optical Sensors for Biological and Chemical Analytes

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. chemicalbook.com Its utility stems from the presence of the carboxylic acid group, which can deprotonate to a carboxylate that readily coordinates to metal centers. The carboxylate group exhibits diverse coordination modes, a valuable feature in the synthesis of metal complexes. researchgate.net

The compound has been shown to act as a reagent for the detection of various metal ions due to this complex-forming ability. chemicalbook.com Specific, structurally characterized examples include a complex with manganese(II), where the metal ion is in an octahedral coordination environment. Additionally, it forms a polymeric complex with triphenyltin(IV), where the 5-amino-2-nitrobenzoate ligand coordinates to the tin center through its carboxylate oxygen atoms in a monodentate fashion.

Table 2: Examples of Metal Complexes with 5-Amino-2-nitrobenzoate
Metal IonCoordination GeometryLigand Binding Mode
Manganese(II)OctahedralNot specified
Triphenyltin(IV)Distorted trigonal-bipyramidalMonodentate (via carboxylate)

This table provides examples of metal complexes formed with 5-Amino-2-nitrobenzoate as a ligand.

Beyond simple complex formation, this compound plays a crucial role as a building block in constructing higher-order supramolecular architectures and metal-organic frameworks (MOFs). researchgate.net In these structures, the ligand's ability to coordinate with metal ions is combined with its capacity for forming hydrogen bonds to direct the assembly of extended networks.

A clear example is the triphenyltin(IV) complex, which forms one-dimensional polymeric chains along a crystallographic axis. These chains are then interlinked by intermolecular N-H···O and C-H···O hydrogen bonds, creating a three-dimensional supramolecular network. In this architecture, the metal-ligand coordination forms the primary polymer chain, while weaker intermolecular forces organize these chains into a larger, ordered structure.

The interplay between metal coordination and hydrogen bonding is a common theme in the supramolecular chemistry of related aminobenzoic and nitrobenzoic acids. For instance, complexes involving the isomer 2-amino-5-nitrobenzoic acid with silver(I) form two-dimensional sheets through a combination of Ag-O/Ag-N coordination and N-H···O hydrogen bonds. researchgate.net Similarly, other nitro-substituted benzoic acid complexes with metals like nickel(II) self-assemble into 2D layers via hydrogen bonding, which are then further organized into 3D networks through π-π stacking interactions. researchgate.net These examples demonstrate how the functional groups of this compound work in concert—the carboxylate binding to metals and the amino and nitro groups participating in directional hydrogen bonds—to guide the formation of complex and potentially functional supramolecular materials.

Design and Construction of Coordination Polymers

The strategic design of coordination polymers involves the selection of appropriate metal centers and organic ligands to form extended networks with desired topologies and properties. This compound is a bifunctional ligand, possessing both a carboxylate group and an amino group, which can participate in coordinate bonds and hydrogen bonding, respectively. The nitro group, while not always directly involved in coordination, can influence the electronic properties and the packing of the resulting structure. Research has demonstrated the utility of the deprotonated form, 5-amino-2-nitrobenzoate, in the construction of one-dimensional coordination polymers.

A notable example is the synthesis of a one-dimensional coordination polymer with the formula [Sn(C₆H₅)₃(C₇H₅N₂O₄)]n, which features triphenyltin(IV) as the metallic node. iucr.org In this structure, the 5-amino-2-nitrobenzoate ligand acts as a bridging unit, linking the triphenyltin(IV) centers into polymeric chains.

Detailed Research Findings

The structure of the triphenyltin(IV) coordination polymer, catena-Poly[[triphenyltin(IV)]-μ-5-amino-2-nitrobenzoato-κ²O¹:O¹], reveals a one-dimensional chain extending along the crystallographic b-axis. iucr.org The tin(IV) ion is five-coordinated, adopting a distorted trigonal-bipyramidal geometry. The equatorial positions are occupied by the carbon atoms of the three phenyl rings, while the axial positions are occupied by oxygen atoms from two different 5-amino-2-nitrobenzoate ligands. iucr.org

This example illustrates how this compound can be effectively utilized as a linker in the design of coordination polymers. The carboxylate group's ability to bridge metal centers is key to the formation of the extended one-dimensional structure. The amino and nitro substituents play crucial roles in directing the supramolecular assembly through hydrogen bonding and other weak interactions, demonstrating the ligand's multifunctional nature in crystal engineering.

Crystal Data and Structure Refinement for [Sn(C₆H₅)₃(C₇H₅N₂O₄)]n. iucr.org
ParameterValue
Empirical FormulaC₂₅H₂₀N₂O₄Sn
Formula Weight531.13
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.0454 (4)
b (Å)9.0353 (2)
c (Å)17.8115 (5)
β (°)109.113 (1)
Volume (ų)2136.01 (10)
Z4
Selected Bond Lengths (Å) for [Sn(C₆H₅)₃(C₇H₅N₂O₄)]n. iucr.org
BondLength (Å)
Sn1—O12.1798 (9)
Sn1—O2ⁱ2.2030 (9)
Sn1—C12.128 (2)
Sn1—C72.132 (2)
Sn1—C132.135 (2)

Symmetry code: (i) -x+1/2, y-1/2, -z+1/2.

Biological and Biomedical Research Applications

Pharmaceutical and Drug Discovery Research

The compound plays a significant role in pharmaceutical and drug discovery research, primarily as an intermediate in the synthesis of new chemical entities and as a tool for studying biological processes.

Intermediate in Pharmaceutical Synthesis

5-Amino-2-nitrobenzoic acid serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. chemimpex.comnetascientific.com Its reactive functional groups allow for its incorporation into more complex molecular structures, facilitating the development of novel drugs. chemimpex.com It is particularly noted for its use in the preparation of potential anti-inflammatory and analgesic agents. chemimpex.comnetascientific.com The presence of both amino and nitro groups provides a versatile platform for a range of chemical modifications. chemimpex.comcymitquimica.com

Building Block for Complex Organic Molecules

Beyond its role as a simple intermediate, this compound is employed as a fundamental building block for constructing complex organic molecules with potential biological activity. chemimpex.comlookchem.com It is utilized in two-component dendritic chain reactions, which are important for creating intricate, branched molecules. lookchem.com Additionally, it serves as a reactant in the synthesis of polymer-bound diazonium salts, which have applications in the development of functionalized polymers. chemicalbook.com

Enzyme Inhibition Studies

A significant area of research involving this compound is the study of enzyme inhibition. chemimpex.com It has been identified as an inhibitor of several enzymes and is used as a tool to investigate their mechanisms of action and to screen for new inhibitory compounds. chemicalbook.comsmolecule.com

This compound has demonstrated inhibitory activity against several proteases, including chymotrypsin, trypsin, and elastase. chemicalbook.comsmolecule.com It has been shown to be effective at low concentrations, with a detection sensitivity of approximately 0.1 μM for its inhibitory effects. chemicalbook.com The compound is often incorporated into peptide sequences to create chromogenic substrates for these enzymes, where its cleavage can be monitored spectrophotometrically. nih.govresearchgate.net This application is valuable for studying the kinetics and specificity of protease activity. For instance, peptides containing an amide of this compound have been synthesized to analyze the substrate activity of bovine alpha-chymotrypsin. nih.govresearchgate.net

Table 1: Research Applications in Protease Inhibition

Enzyme Application of this compound Finding Reference
Bovine α-Chymotrypsin Incorporated as a chromophore in peptide substrates to analyze substrate activity. Peptides containing this compound amide were used to determine kinetic parameters (kcat, KM, and kcat/KM). nih.govresearchgate.net
Trypsin Used as an inhibitor to study enzyme activity. Shown to be an effective inhibitor at low concentrations. chemicalbook.comsmolecule.com
Elastase Used as an inhibitor to study enzyme activity. Shown to be an effective inhibitor at low concentrations. chemicalbook.comsmolecule.com
Neutrophil Proteinase 3 Used as a chromophore in fluorogenic substrates. Substrates containing this compound helped in designing potent and specific substrates for this enzyme. researchgate.net
Human Airway Trypsin-like Protease Used in the development of substrates for specificity and inhibitory studies. Aided in the investigation of substrate specificity. jst.go.jp
Human 20S Proteasome (Trypsin β2 subunit) Incorporated into a peptidomimetic fluorescent probe for detection. The probe allowed for the detection of the proteasome in urine samples from cancer patients. mdpi.com

Research has indicated that this compound can inhibit the enzyme dihydrolipoamide (B1198117) dehydrogenase. chemicalbook.com This enzyme is a critical component of several multienzyme complexes involved in cellular respiration and energy production, such as the pyruvate (B1213749) dehydrogenase complex. chemicalbook.comresearchgate.net Inhibition of this enzyme can have significant effects on cellular metabolism.

In the context of pharmaceutical research, this compound is utilized as a reactant in the preparation of activators for the insulin (B600854) receptor tyrosine kinase. lookchem.comchemicalbook.com This enzyme plays a crucial role in the signaling pathway that regulates glucose metabolism. lookchem.com Therefore, compounds that can activate this kinase are of interest for the potential development of new diabetes therapies. lookchem.com

Dihydrolipoamide Dehydrogenase Inhibition

Antimicrobial Activity

This compound serves as a crucial building block in the synthesis of novel antimicrobial agents. The presence of the nitro group, a strong electron-withdrawing moiety, is often associated with enhanced antibacterial activity. Research has demonstrated that derivatives of this compound exhibit promising activity against various bacterial strains. For instance, studies have highlighted the synthesis of new antimicrobial compounds using this compound as a precursor, with the resulting molecules showing significant efficacy against resistant bacterial strains. This indicates the compound's potential in the ongoing search for new antibiotics to combat antimicrobial resistance. The mechanism of action is thought to involve the inhibition of essential bacterial processes, such as protein synthesis, by binding to bacterial components. chemicalbook.com Furthermore, derivatives of the related 2-amino-5-nitrobenzoic acid have also been investigated for their potential to inhibit certain bacterial strains. smolecule.com

Table 1: Antimicrobial Research Findings for this compound Derivatives

Derivative Class Research Focus Key Findings Citations
General Derivatives Synthesis of novel antimicrobial agents Precursor for compounds active against resistant bacteria.
Aurone Derivatives Structure-activity relationship 5-acetamidoaurones, derived from amino-benzoic acid structures, showed broad-spectrum antimicrobial activity. mdpi.com
Organotin(IV) Complexes In vitro antibacterial screening Triphenyltin(IV) complexes of 2-amino-5-nitrobenzoic acid showed better activity against Gram-positive bacteria than the parent acid.
General Mechanism Inhibition of bacterial growth Believed to inhibit protein synthesis by binding to bacterial components. chemicalbook.com

Anti-inflammatory and Analgesic Drug Development

The scaffold of this compound is a key platform for the development of new anti-inflammatory and analgesic drugs. chemimpex.comnetascientific.com Its derivatives are being explored for their ability to modulate biological pathways associated with pain and inflammation. For example, 5-Acetamido-2-nitrobenzoic acid, a related compound, has demonstrated significant anti-inflammatory effects in research models by reducing edema formation. The proposed mechanism for the analgesic and anti-inflammatory effects of these derivatives often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key player in the inflammatory cascade. In-silico docking studies have shown that derivatives can exhibit favorable binding affinities for COX-2 receptors.

Table 2: Research Highlights in Anti-inflammatory and Analgesic Drug Development

Compound/Derivative Research Model/Study Type Key Findings Proposed Mechanism of Action Citations
This compound derivatives Pharmaceutical Development Serves as a key intermediate for anti-inflammatory and analgesic drugs. Modulation of biological pathways related to pain and inflammation. chemimpex.comnetascientific.com
5-Acetamido-2-nitrobenzoic acid In-vivo (edema models) Effective in reducing edema formation. Inhibition of inflammatory responses.
5-Acetamido-2-nitrobenzoic acid derivatives In-silico (docking studies) Favorable binding affinities for COX-2 receptors. Selective inhibition of COX-2 over COX-1.

Drug Delivery and Diagnostic Applications

The chemical structure of this compound makes it a suitable candidate for incorporation into drug delivery systems and diagnostic tools. It has been utilized in the development of self-immolative dendrimers, which are complex, branched molecules designed for the controlled release of therapeutic agents. lookchem.com The activation of these dendrimers can be triggered enzymatically, showcasing a sophisticated approach to targeted drug delivery. chemicalbook.com

In the realm of diagnostics, this compound has been incorporated into peptide structures to create probes for detecting enzyme activity, such as that of proteasomes, which can be markers for certain diseases like cancer. epo.org For instance, a peptidomimetic containing this compound was synthesized to act as a substrate for proteasome 20S, releasing a fluorescent fragment upon cleavage, which allows for the detection of the enzyme in samples such as urine. epo.org This highlights its potential in the development of sensitive diagnostic assays. lookchem.combiosynth.com

Biochemical and Analytical Research

In the fields of biochemistry and analytical chemistry, this compound serves as a fundamental reagent and a subject of study for its interactions with biological molecules and ions.

Reagent for Enzyme Activity Determination (e.g., Gamma-Glutamyltransferase, γ-GT)

A prominent application of this compound is in the determination of gamma-glutamyltransferase (γ-GT) activity, a clinically significant enzyme primarily found in the liver. eclinpath.combetalab-eg.com In this assay, the chromogenic substrate used is L-γ-glutamyl-3-carboxy-4-nitroanilide. nih.govroche.com The enzyme γ-GT catalyzes the transfer of the γ-glutamyl group from this substrate to an acceptor molecule, typically glycylglycine. eclinpath.comnih.gov This enzymatic reaction liberates this compound. eclinpath.com The rate of formation of this compound, which can be measured photometrically by its absorbance at a specific wavelength, is directly proportional to the γ-GT activity in the sample. betalab-eg.com This method provides a reliable and quantitative measure of the enzyme's concentration in biological fluids like serum. nih.gov

Table 3: Role of this compound in γ-GT Assay

Component Function Reaction Principle Measurement Citations
L-γ-glutamyl-3-carboxy-4-nitroanilide Chromogenic Substrate Donates the γ-glutamyl group. - nih.govroche.com
Glycylglycine Acceptor Molecule Accepts the γ-glutamyl group from the substrate. - eclinpath.comnih.gov
Gamma-Glutamyltransferase (γ-GT) Enzyme Catalyzes the transfer reaction. - eclinpath.combetalab-eg.com
This compound Product Liberated as a result of the enzymatic reaction. Measured photometrically to determine γ-GT activity. eclinpath.com

Protein Interaction Studies

This compound and its derivatives are utilized in biochemical research to study enzyme inhibition and protein interactions. chemimpex.comnetascientific.com These studies are crucial for understanding biological pathways and the mechanisms of drug action. chemimpex.com For example, it has been shown to act as an inhibitor of various proteases, including chymotrypsin, trypsin, and elastase, with a high degree of sensitivity. chemicalbook.com The ability of this compound to interact with the active sites of enzymes makes it a valuable tool for researchers investigating protein-ligand binding and for the development of new therapeutic agents that target specific enzymes. researchgate.net Furthermore, studies on substituted benzoic acids have explored their binding affinities with proteins like bovine serum albumin, providing insights into the structural requirements for protein binding. mdpi.com

Detection of Metal Ions in Analytical Chemistry

In the field of analytical chemistry, this compound serves as a reagent for the detection of various metal ions. chemimpex.comnetascientific.com Its ability to form stable complexes with metals makes it a useful tool for applications such as environmental monitoring and industrial quality control. chemimpex.comnetascientific.com The formation of these metal complexes can lead to changes in the solution's spectroscopic properties, which can be harnessed for the quantitative detection of specific metal ions. While the parent compound shows this capability, derivatives can be synthesized to create more selective and sensitive fluorescent probes for specific metal ions. nih.gov

Environmental and Safety Considerations in Research and Industrial Applications

Waste Management and Disposal of Nitroaromatic Compounds

The management of waste containing nitroaromatic compounds is a significant environmental challenge. These compounds are often resistant to biodegradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring. nih.gov Improper disposal methods have resulted in the release of these substances into the environment, contaminating water sources and soil. cdc.govmdpi.com

Several methods are employed for the treatment and disposal of waste streams containing nitroaromatic compounds. These can be broadly categorized into physical, chemical, and biological treatments. mdpi.com

Physical and Chemical Methods: Techniques such as incineration, adsorption, and advanced oxidation processes (AOPs) are used to treat wastewater containing nitroaromatic compounds. mdpi.com However, these methods can be costly and may lead to the formation of other toxic byproducts. mdpi.com

Biological Treatment: Bioremediation is an increasingly popular and environmentally friendly approach that utilizes microorganisms to degrade nitroaromatic compounds. mdpi.comcswab.org Bacteria, fungi, and algae have been shown to metabolize these compounds, often using them as a source of carbon, nitrogen, and energy. mdpi.com Both aerobic and anaerobic biological processes have been developed for the treatment of nitroaromatic-contaminated wastewater. mdpi.com For instance, some bacteria can degrade nitroaromatics through specific metabolic pathways involving enzymes like nitroreductases and dioxygenases. mdpi.com

Disposal of 5-Amino-2-nitrobenzoic acid and other nitroaromatic wastes must comply with local and national regulations. It is often required to entrust disposal to a licensed waste disposal company.

Safety Protocols and Handling Procedures in Laboratory Settings

Working with this compound in a laboratory setting requires strict adherence to safety protocols to minimize exposure and prevent accidents. cdc.gov This compound is known to cause skin and serious eye irritation. thermofisher.com

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound. osha.govnt.gov.au This includes:

Eye Protection: Safety glasses with side shields or goggles are necessary to protect against splashes. osha.govapolloscientific.co.uk

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. thermofisher.comosha.gov It is crucial to inspect gloves for any damage before use. thermofisher.com

Respiratory Protection: If there is a risk of inhaling dust, a respirator should be used. thermofisher.comapolloscientific.co.uk Engineering controls, such as fume hoods, should be the primary method of controlling airborne exposure. thermofisher.com

Handling and Storage:

Avoid creating dust when handling the solid compound. apolloscientific.co.uk

Use the substance in a well-ventilated area, preferably in a chemical fume hood. apolloscientific.co.uk

Wash hands thoroughly after handling. apolloscientific.co.uk

Store in a tightly closed container in a cool, dry, and well-ventilated place. thermofisher.com

Eyewash stations and safety showers must be readily accessible in the work area. thermofisher.com

Spill and Emergency Procedures: In case of a spill, the area should be cleared, and appropriate PPE should be worn before cleaning up. apolloscientific.co.uk For minor spills, the material should be carefully swept or vacuumed up to avoid generating dust and placed in a labeled container for disposal. apolloscientific.co.uk For major spills, it may be necessary to alert the fire brigade and contain the spillage to prevent it from entering drains or waterways. apolloscientific.co.uk

Environmental Impact of Industrial Processes Involving this compound

Industrial processes that utilize this compound can have a significant environmental impact if not properly managed. The primary concern is the release of the compound and its derivatives into the environment through wastewater and other waste streams. cdc.govacs.org Nitroaromatic compounds are considered priority pollutants by environmental agencies due to their toxicity and persistence. nih.gov

The manufacturing of products such as dyes and pharmaceuticals often involves multiple chemical steps, which can generate complex waste streams. chemimpex.comnetascientific.comenvironmentclearance.nic.in These effluents may contain not only the parent nitroaromatic compound but also various intermediates and byproducts, some of which may be more toxic or persistent than the original substance. mdpi.com

The environmental fate of this compound and other nitroaromatics is influenced by factors such as their water solubility, soil adsorption characteristics, and susceptibility to photolysis and biodegradation. cdc.govunc.edu While some nitroaromatic compounds can be degraded by microorganisms in soil and water, the process can be slow, leading to long-term contamination. cdc.gov For example, the photolytic half-life of 1,3-Dinitrobenzene in water was found to be 23 days. cdc.gov

To mitigate the environmental impact, industrial facilities are required to treat their wastewater to remove or degrade nitroaromatic compounds before discharge. mdpi.comresearchgate.net This often involves a combination of physical, chemical, and biological treatment methods tailored to the specific composition of the wastewater. mdpi.comresearchgate.net Some industrial processes are being designed to reuse or recycle waste streams, such as nitric acid, to minimize environmental discharge. environmentclearance.nic.in

Future Directions and Interdisciplinary Research Prospects

Integration with Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. These computational tools can rapidly predict molecular properties, screen vast virtual libraries of compounds, and guide the design of molecules with desired characteristics, significantly accelerating the research and development process.

Deep learning models, particularly those based on Natural Language Processing (NLP) and Graph Neural Networks, are showing great promise. rsc.org For instance, NLP models like SolvBERT can predict solvation properties, such as solubility and solvation free energy, by treating molecular structures (represented as SMILES strings) as a language. rsc.org This approach could be applied to 5-Amino-2-nitrobenzoic acid and its potential derivatives to predict their behavior in various solvents, a crucial parameter for synthesis, formulation, and biological applications. rsc.org

Furthermore, supervised machine learning classifiers are being developed to predict the biological activity of compounds. semanticscholar.org By training models on datasets of known active and inactive molecules, researchers can create tools to predict, for example, the antimicrobial potential of new derivatives synthesized from a this compound template. semanticscholar.org These models can identify key structural features associated with a specific activity, enabling a more targeted and efficient approach to compound design. nih.gov The application of these predictive models can help to pre-screen virtual derivatives of this compound, prioritizing those with the highest probability of success for synthesis and experimental testing.

Table 1: Potential AI/ML Applications for this compound

AI/ML Application Description Potential Impact
Property Prediction Using models like SolvBERT to predict physicochemical properties such as solubility, pKa, and logP. rsc.org Accelerates formulation development and predicts behavior in biological systems.
Bioactivity Screening Employing classifiers to predict potential biological activities (e.g., antimicrobial, enzyme inhibition) of novel derivatives. semanticscholar.org Reduces time and cost of drug discovery by focusing on promising candidates.
Reaction Optimization Utilizing algorithms to predict optimal reaction conditions for the synthesis of derivatives. Improves reaction yields and reduces the generation of by-products.

| De Novo Design | Generating novel molecular structures based on the this compound scaffold with desired properties. | Expands the chemical space for discovery of new functional molecules. |

Exploration of Novel Derivatizations for Enhanced Bioactivity

The inherent functionality of this compound, with its amino, nitro, and carboxylic acid groups, makes it an excellent starting point for the synthesis of novel derivatives with enhanced biological activity. chemimpex.com The amino group can be acylated or alkylated, the carboxylic acid can be converted to esters or amides, and the nitro group can be reduced to an amino group, opening up a vast chemical space for exploration.

Research into derivatives of similar aminobenzoic acid structures has yielded compounds with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties. chemimpex.comtandfonline.comnih.gov For example, the synthesis of novel benzoic acid derivatives has been explored for their potential as multitarget inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are relevant in the context of diseases like Alzheimer's. sci-hub.se The structural framework of this compound can be systematically modified to optimize interactions with specific biological targets. The exploration of thio- and amino-avarol derivatives has shown potential for developing new leads against breast cancer cell lines. tandfonline.com

The development of para-aminobenzoic acid (PABA) analogs has demonstrated potential therapeutic applications, including anticancer and antiviral properties. nih.gov By applying similar synthetic strategies to this compound, researchers can aim to create a new generation of bioactive molecules. These derivatization strategies could focus on creating compounds with improved potency, selectivity, and pharmacokinetic profiles.

Table 2: Examples of Derivatization Strategies and Potential Bioactivities

Functional Group Modified Reaction Type Potential Derivative Class Potential Bioactivity
Amino Group Acylation, Alkylation Amides, Substituted Amines Anti-inflammatory, Antimicrobial chemimpex.com
Carboxylic Acid Group Esterification, Amidation Esters, Amides Analgesic, Enzyme Inhibition sci-hub.se
Nitro Group Reduction Diaminobenzoic acids Precursors for heterocyclic synthesis

Advancements in Green Chemistry Methodologies for Synthesis

Traditional chemical synthesis often involves harsh reagents, hazardous solvents, and the generation of significant waste. The principles of green chemistry aim to address these issues by designing more environmentally benign and sustainable chemical processes. The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

One key area for improvement is the nitration step, which traditionally uses strong acids like fuming nitric acid and concentrated sulfuric acid, posing safety and environmental hazards. Research into greener nitration processes for related molecules, such as using a mixture of nitric acid and acetic anhydride (B1165640), has shown promise in improving the selectivity and safety of the reaction. researchgate.net Such methodologies could be adapted for the synthesis of this compound, reducing the reliance on harsh mineral acids. researchgate.net

Other green chemistry approaches could include the use of solvent-free reaction conditions, employing reusable catalysts, and utilizing more energy-efficient reaction methods. For instance, the use of silica (B1680970) perchloric acid as a reusable heterogeneous catalyst has been shown to be effective for the synthesis of 1,5-benzodiazepines under mild conditions, offering advantages like high yields and simple workup procedures. researchgate.net Exploring similar catalytic systems for the synthesis and derivatization of this compound could lead to more sustainable manufacturing processes.

Table 3: Comparison of Traditional vs. Green Synthesis Approaches

Synthesis Step Traditional Method Green Chemistry Alternative Advantages of Green Method
Nitration Fuming HNO₃ / Concentrated H₂SO₄ HNO₃ / Ac₂O mixture researchgate.net Higher selectivity, easier rate control, reduced acidic waste. researchgate.net
Catalysis Homogeneous acid/base catalysts Reusable heterogeneous catalysts (e.g., HClO₄-SiO₂) researchgate.net Catalyst can be recovered and reused, simplifying purification.

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions | Reduced environmental impact and worker exposure to hazardous materials. |

Expanded Applications in Nanotechnology and Optoelectronics

The unique structural and electronic properties of this compound make it a candidate for applications in advanced materials, particularly in the fields of nanotechnology and optoelectronics.

In nanotechnology, this compound can serve as a building block for more complex supramolecular structures. It has been identified as a reactant for creating dendritic polymers. evitachem.com These highly branched, well-defined macromolecules are of interest for applications such as drug delivery systems. The functional groups on this compound allow for controlled, step-wise synthesis, leading to dendrimers with specific sizes and surface functionalities. evitachem.com

The aromatic nature of the compound, combined with its electron-withdrawing nitro group and electron-donating amino group, suggests potential for use in organic electronic materials. chemscene.com Such "push-pull" systems are often the basis for molecules used in organic photovoltaics (OPVs) and other optoelectronic devices. While direct applications of this compound in this area are still emerging, it is listed as a relevant intermediate for organic photovoltaic research. chemscene.com Further research could involve incorporating this molecule into larger conjugated systems to create novel organic semiconductors or dyes for use in solar cells or organic light-emitting diodes (OLEDs). The compound is also noted as being one of many advanced ceramic materials, suggesting its potential use in the synthesis of specialized inorganic-organic hybrid materials. nanochemazone.com

Table 4: Potential Applications in Nanotechnology and Optoelectronics

Field Application Role of this compound
Nanotechnology Dendritic polymers for drug delivery evitachem.com Serves as a core or branching unit in dendrimer synthesis. evitachem.com
Nanotechnology Nanoparticle functionalization Acts as a surface ligand to modify the properties of nanoparticles.
Optoelectronics Organic Photovoltaics (OPVs) chemscene.com Intermediate for the synthesis of donor or acceptor molecules. chemscene.com
Optoelectronics Organic Light-Emitting Diodes (OLEDs) Potential scaffold for creating new emitter or charge-transport materials.

| Materials Science | Advanced Ceramic Materials nanochemazone.com | Component in the synthesis of hybrid organic-inorganic materials. nanochemazone.com |

Q & A

Basic: What spectroscopic methods are recommended for characterizing 5-amino-2-nitrobenzoic acid, and how do experimental results align with computational predictions?

Answer:
The compound’s vibrational and electronic properties can be analyzed using FTIR and FT-Raman spectroscopy . Experimental studies reveal distinct peaks corresponding to NH₂ stretching (~3400 cm⁻¹), NO₂ asymmetric/symmetric stretching (~1530 cm⁻¹ and ~1350 cm⁻¹), and carboxyl C=O stretching (~1680 cm⁻¹). These results are validated via density functional theory (DFT) calculations, which simulate vibrational frequencies using basis sets like B3LYP/6-311++G(d,p). Discrepancies between experimental and theoretical values (e.g., shifts in NH₂ modes) arise from approximations in solvation effects and anharmonicity in DFT models .

Basic: How is this compound synthesized, and what purity validation methods are critical?

Answer:
A common synthesis route involves oxidation and acidification of 3-methyl-4-nitroacetamide , followed by recrystallization from methanol. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm and melting point analysis (mp 234–242°C). Impurities such as unreacted nitro precursors are minimized using gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Structural confirmation is achieved via ¹H NMR (δ 6.8–8.2 ppm for aromatic protons) and mass spectrometry (m/z 182.13 for [M+H]⁺) .

Advanced: How does this compound function as a chromogenic substrate in enzymatic assays, and what are its limitations?

Answer:
The compound serves as a chromophore in γ-glutamyl transferase (GGT) assays due to its nitro group’s absorbance at 405 nm. Upon enzymatic cleavage of γ-glutamyl-p-nitroanilide, the released this compound produces a quantifiable colorimetric signal. Limitations include pH sensitivity (optimal activity at pH 8.0–8.5) and interference from reducing agents (e.g., ascorbate), which necessitate buffer optimization and blank corrections. Alternative substrates like 4-nitroaniline lack its stability in prolonged assays .

Advanced: What computational strategies are employed to model the electronic structure of this compound, and how do substituents affect its reactivity?

Answer:
DFT and Hartree-Fock (HF) methods calculate frontier molecular orbitals (FMOs) to predict reactivity. The nitro group’s electron-withdrawing nature lowers the HOMO energy (-7.2 eV), enhancing electrophilic attack at the amino group. Solvent effects (e.g., polarizable continuum models) refine dipole moment predictions (~5.6 D in DMSO). Substituent analysis via Mulliken charges shows the carboxyl group’s negative charge density (-0.45 e) facilitates hydrogen bonding in crystal packing .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Due to its Xn (harmful) classification (R22/R36/37/38), researchers must use nitrile gloves, safety goggles, and fume hoods to prevent inhalation/contact. Storage requires desiccated conditions (20–25°C) in amber glass to avoid photodegradation. Spills are neutralized with 10% sodium bicarbonate and disposed via hazardous waste channels. Acute toxicity (LD₅₀ > 2000 mg/kg in rats) mandates strict inventory controls .

Advanced: How can crystallographic software (e.g., SHELXL, ORTEP) resolve ambiguities in the crystal structure of this compound?

Answer:
SHELXL refines X-ray diffraction data by optimizing displacement parameters (Uᵢⱼ) and hydrogen-bond geometry. For disordered nitro groups, TWIN/BASF commands model split positions. ORTEP-3 visualizes thermal ellipsoids to assess anisotropic displacement, critical for identifying π-stacking interactions (e.g., between aromatic rings at 3.5 Å). Challenges include resolving hydrogen atom positions in low-resolution data (<1.0 Å), which may require neutron diffraction or DFT-assisted refinement .

Advanced: What role does this compound play in studying enzyme-substrate specificity, and how is it integrated into combinatorial libraries?

Answer:
In cathepsin G studies , the compound is conjugated to tetrapeptides (e.g., Phe-Val-Thr-Tyr-Anb-NH₂) via its carboxyl group, enabling chromogenic detection of protease activity. Library deconvolution identifies high-affinity sequences by monitoring absorbance changes (ΔA₄₀₅). Competitive inhibition assays (Ki ~10⁻⁶ M) validate specificity against serine proteases. Limitations include steric hindrance from the nitro group, which reduces binding efficiency compared to smaller chromophores .

Basic: How do solvent polarity and pH influence the solubility and stability of this compound?

Answer:
The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF) due to hydrogen bonding with the carboxyl group. Solubility increases at alkaline pH (>9.0) via deprotonation (pKa₁ ~2.1 for COOH, pKa₂ ~4.8 for NH₂). Stability declines above 50°C, with decomposition observed via TGA-DSC at 235°C. Buffered solutions (PBS, pH 7.4) show <5% degradation over 72 hours at 4°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.